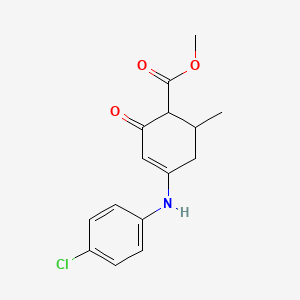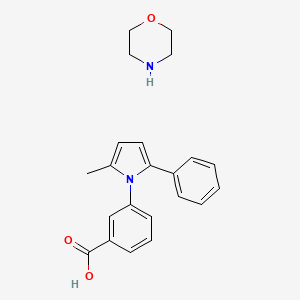
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) is a bioactive chemical.
Applications De Recherche Scientifique
Pharmacological Properties and Receptor Antagonism
- Morpholin-2-yl-phosphinic acids, including variants with structural similarities to benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compound with morpholine, have been studied for their effects on GABA(B) receptors. These compounds demonstrate potent antagonistic effects on GABA(B) receptors in rat brain, indicating potential for neurological and pharmacological applications (Ong et al., 1998).
Chemical Synthesis and Transformations
- Research has explored the synthesis of various benzoic acid derivatives, highlighting their chemical versatility and potential as precursors for more complex compounds. This includes the synthesis of compounds with potential pharmaceutical applications (Wolf et al., 2005).
Corrosion Inhibition and Structural Analysis
- Benzimidazole derivatives based on benzoic acid have been investigated for their corrosion inhibition properties, which is crucial in industrial applications. This includes studying their effectiveness in protecting steel in acidic environments and exploring the mechanisms behind their inhibitory action (Rbaa et al., 2020).
Analysis of Secondary Interactions
- Studies on benzoic acids, including those structurally related to the compound , have revealed insights into the nature of secondary interactions such as hydrogen bonding and π-π interactions. These studies are essential for understanding the molecular properties that influence drug design and material science (Dinesh, 2013).
Prodrug Development
- Water-soluble esters of acetylsalicylic acid, chemically related to benzoic acid derivatives, have been developed and evaluated as prodrugs. These compounds show potential for clinical application due to their good water solubility and stability, highlighting the diverse pharmaceutical applications of benzoic acid derivatives (Rolando et al., 2013).
Synthesis and Characterization of Metal Complexes
- The synthesis and characterization of metal carbonyl complexes involving benzoic acid derivatives provide insights into coordination chemistry and the formation of novel compounds for potential applications in catalysis and materials science (Saleem et al., 2012).
Propriétés
Numéro CAS |
26180-42-7 |
|---|---|
Nom du produit |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) |
Formule moléculaire |
C22H24N2O3 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine |
InChI |
InChI=1S/C18H15NO2.C4H9NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-3-6-4-2-5-1/h2-12H,1H3,(H,20,21);5H,1-4H2 |
Clé InChI |
QNDVBAKEPQRCKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1 |
SMILES canonique |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1 |
Apparence |
Solid powder |
Autres numéros CAS |
26180-42-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



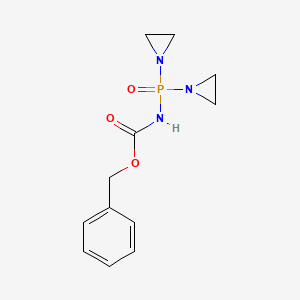
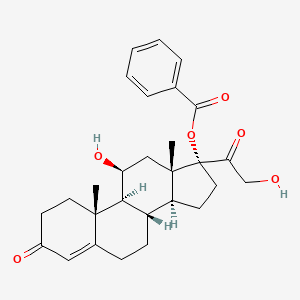
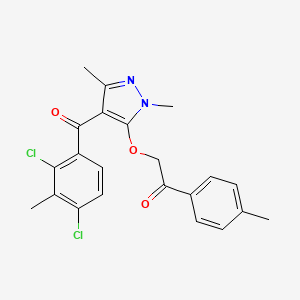

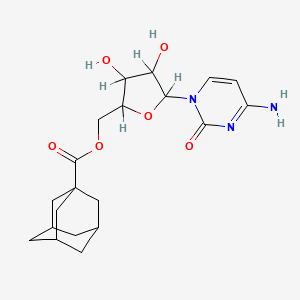
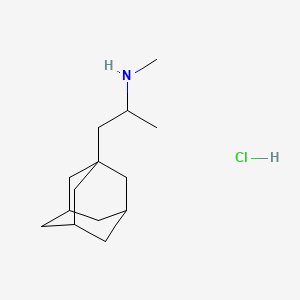
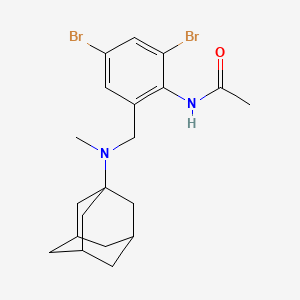
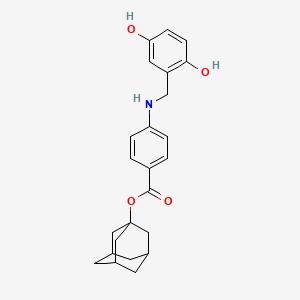
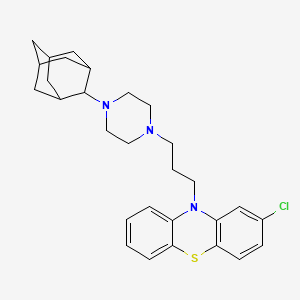

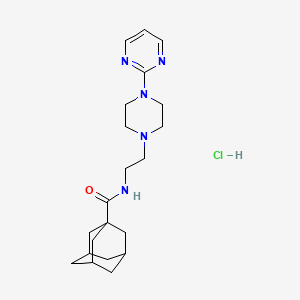
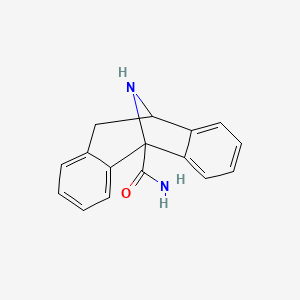
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
